molecular formula C14H16ClNO3 B8247612 MFCD30146359

MFCD30146359

Cat. No.: B8247612
M. Wt: 281.73 g/mol
InChI Key: LUOOSVNMDRZXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD30146359 is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD30146359 can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki-Miyaura coupling reaction is often employed to form carbon-carbon bonds between the phenyl ring and the pyrrolidine moiety . This reaction typically requires a palladium catalyst, a base, and a boron reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms can be utilized to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

MFCD30146359 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of MFCD30146359 involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzymes involved in DNA repair or signal transduction pathways, resulting in anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MFCD30146359 stands out due to the combination of the chloro, cyclopropyloxy, and pyrrolidine moieties, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

1-(4-chloro-3-cyclopropyloxyphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-12-4-1-10(7-13(12)19-11-2-3-11)16-6-5-9(8-16)14(17)18/h1,4,7,9,11H,2-3,5-6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOOSVNMDRZXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)N3CCC(C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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